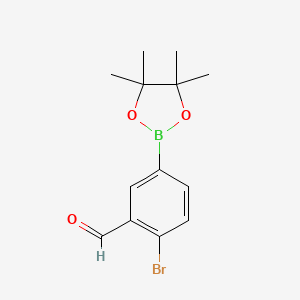
4-Bromo-3-formylphenylboronic acid pinacol ester
Übersicht
Beschreibung
4-Bromo-3-formylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in the formation of carbon-carbon bonds.
Wirkmechanismus
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in the suzuki-miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .
Mode of Action
The compound, also known as “2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde”, likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boron atom in the boronic ester forms a bond with a carbon atom in another organic compound, facilitated by a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura coupling in which this compound is involved is a fundamental reaction in organic chemistry and is used to construct carbon-carbon bonds . This reaction can be part of larger biochemical pathways in synthetic organic chemistry and medicinal chemistry.
Result of Action
The primary result of the action of “4-Bromo-3-formylphenylboronic acid pinacol ester” is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The efficacy and stability of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of a suitable catalyst . For instance, the Suzuki-Miyaura coupling reactions typically require a palladium catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-3-formylphenylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-formylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated systems to ensure consistency and efficiency. The process includes the purification of the final product through recrystallization or chromatography to achieve the required purity levels for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding boronic acids or other derivatives.
Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield the parent boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Acids and Bases: For hydrolysis reactions
Major Products Formed
Biaryl Compounds: From Suzuki–Miyaura coupling.
Boronic Acids: From hydrolysis and oxidation reactions
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-formylphenylboronic acid pinacol ester is utilized in various scientific research fields:
Organic Synthesis: As a reagent in Suzuki–Miyaura coupling to form complex organic molecules.
Medicinal Chemistry: For the synthesis of potential drug candidates and biologically active compounds.
Material Science: In the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formylphenylboronic Acid Pinacol Ester: Similar in structure but lacks the bromine atom.
3-Bromomethylphenylboronic Acid Pinacol Ester: Contains a bromomethyl group instead of a formyl group.
Uniqueness
4-Bromo-3-formylphenylboronic acid pinacol ester is unique due to its combination of a bromine atom and a formyl group, which provides distinct reactivity and selectivity in various chemical reactions .
Eigenschaften
IUPAC Name |
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLAMZGDVNZKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


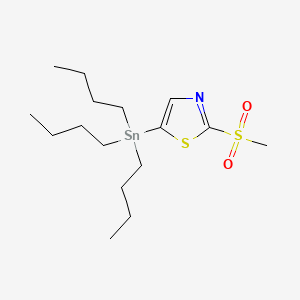

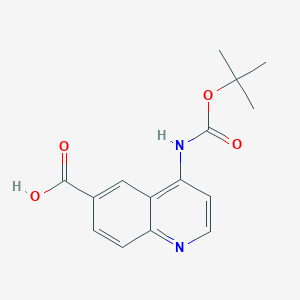

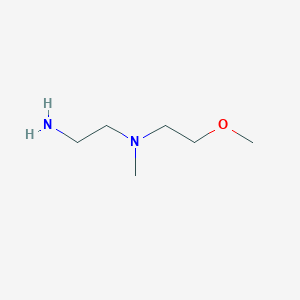


![Imidazo[1,2-c]pyrimidine, 5,8-dichloro-](/img/structure/B3238734.png)

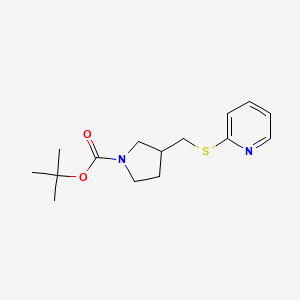
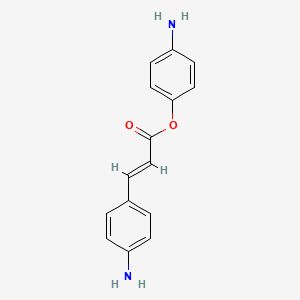

![[2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B3238788.png)

